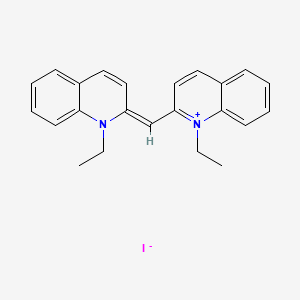

Pseudoisocyanine iodide

描述

Overview of Polymethine Dye Chemistry

Polymethine dyes are defined by a chromophore consisting of a chain of conjugated double bonds flanked by an electron-donating group and an electron-accepting group. wikipedia.org This conjugated system of sp2-hybridized carbon atoms is a key feature. tandfonline.com The chain contains an odd number of methine groups. wikipedia.org This structure allows for significant delocalization of π-electrons across the molecule, which is fundamental to the dye's characteristic intense absorption of light in the visible and near-infrared regions of the electromagnetic spectrum. wikipedia.orglibretexts.org The length of the polymethine chain and the nature of the end groups can be varied to tune the dye's absorption and emission wavelengths. libretexts.org

Structural Classification and General Characteristics of Cyanine (B1664457) Dyes

Cyanine dyes are a major class of polymethine dyes where the nitrogen atoms are typically part of heterocyclic rings. wikipedia.orgaxispharm.com They are classified based on the number of methine groups in the polymethine chain connecting the heterocyclic nuclei. axispharm.com For instance, cyanines with one, three, or five carbon atoms in the chain are known as monomethine, trimethine (or carbocyanine), and pentamethine (or dicarbocyanine) cyanines, respectively. axispharm.comgac.edu

General characteristics of cyanine dyes include:

Intense Color: They exhibit very strong absorption bands, leading to their vibrant colors. libretexts.org

Fluorescence: Many cyanine dyes are highly fluorescent, with the ability to absorb light at one wavelength and emit it at a longer wavelength. creative-diagnostics.com

Wavelength Tunability: The absorption and emission maxima can be precisely controlled by altering the length of the polymethine chain; a longer chain results in absorption at longer wavelengths. libretexts.orgresearchgate.net

Aggregation: In solution, particularly in aqueous environments, cyanine dyes have a tendency to form aggregates, such as dimers and J-aggregates, which significantly alter their optical properties. gac.eduacs.org

Cyanine dyes can be further categorized as symmetrical or unsymmetrical. Symmetrical dyes have identical heterocyclic groups, while unsymmetrical dyes have different ones. researchgate.net They are also available in non-sulfonated and sulfonated forms, with the latter exhibiting greater water solubility. glpbio.com

Historical Context and Significance of 1,1'-Diethyl-2,2'-cyanine (B8074920) Iodide

The history of cyanine dyes dates back over a century, with their initial and ongoing application being the sensitization of photographic emulsions to a wider range of light wavelengths. wikipedia.orgaxispharm.com 1,1'-Diethyl-2,2'-cyanine iodide, a quinocyanine dye, was one of the early carbocyanines synthesized and has served as a foundational molecule for studying the relationship between chemical structure and photophysical behavior in conjugated dyes. evitachem.comscientificlabs.co.uk

Its significance lies in its archetypal ability to form "J-aggregates," a specific type of supramolecular assembly where the dye molecules align in a way that produces a sharp, intense, and red-shifted absorption band compared to the monomeric dye. evitachem.comacs.org This phenomenon, first observed by Scheibe and Jelley, has been a subject of intense scientific interest due to its applications in photography and its potential in molecular optoelectronics. acs.org

Research Landscape and Academic Relevance of the Compound

1,1'-Diethyl-2,2'-cyanine iodide continues to be a subject of considerable academic research due to its fundamental photophysical properties and its utility as a model system for studying molecular aggregation. acs.orgresearchgate.net Its ability to form J-aggregates in aqueous solutions is a primary focus, with studies investigating the dynamics of their formation and the factors influencing this process. acs.orgresearchgate.net

The compound's strong and well-defined absorption and fluorescence characteristics make it a valuable tool in various scientific disciplines. evitachem.comchemimpex.com It is employed as a fluorescent probe in biological imaging to visualize cellular components and processes. evitachem.comchemimpex.com Furthermore, it is used in neuroscience research to study neurotoxicity by inhibiting certain toxic metabolites. evitachem.comchemicalbook.com Its applications also extend to the development of optical sensors and in materials science for creating photonic devices. chemimpex.com

Table 1: Physical and Chemical Properties of 1,1'-Diethyl-2,2'-cyanine Iodide

| Property | Value |

| CAS Number | 977-96-8 chemimpex.com |

| Molecular Formula | C23H23IN2 chemimpex.com |

| Molecular Weight | 454.35 g/mol chemimpex.com |

| Appearance | Dark red or dark green powder/crystals chemimpex.comsigmaaldrich.com |

| Melting Point | 273 °C (decomposes) chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (up to 10 mM) evitachem.comchemicalbook.com |

| Purity | ≥ 97% (HPLC) sigmaaldrich.comsigmaaldrich.com |

Table 2: Spectroscopic Properties of 1,1'-Diethyl-2,2'-cyanine Iodide

| Property | Value | Solvent |

| Absorption Maximum (λmax) | ~524 nm evitachem.com | Ethanol (B145695) |

| Molar Absorptivity (ε) | ~54,000 L·mol⁻¹·cm⁻¹ evitachem.comomlc.org | Ethanol |

| Monomer Absorption in Water | 525 nm acs.org | Water |

| J-aggregate Absorption in Water | 573 nm acs.org | Water |

Structure

3D Structure of Parent

属性

IUPAC Name |

(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYRVMSXMHEDTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20766-49-8 (Parent) | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90883627 | |

| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

977-96-8, 63902-24-9 | |

| Record name | Pseudoisocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoisocyanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOISOCYANINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRU7LG9LNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1,1'-Diethyl-2,2'-cyanine (B8074920) Iodide

The synthesis of 1,1'-Diethyl-2,2'-cyanine iodide, also known as pseudoisocyanine (B1232315) iodide, is a classic example of cyanine (B1664457) dye preparation, typically involving the condensation of two heterocyclic precursors. evitachem.comnih.gov

The primary synthetic route involves the reaction of ethylated quinoline (B57606) derivatives. evitachem.com Specifically, the synthesis is achieved by heating a mixture of quinaldinium ethyl iodide and lepidinium ethyl iodide in the presence of a base. An alternative and common method involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide with an ortho-ester in a suitable solvent like pyridine.

The general approach relies on the condensation between two quaternized heterocyclic compounds, one containing an activated methyl group and the other a reactive group that enables the formation of the polymethine bridge. The reaction creates the characteristic =CH- methine link between the two quinoline rings. evitachem.com

Solvents and temperature are critical parameters that influence the reaction rate, yield, and purity of the final product.

Solvents: The reactions are typically conducted in high-boiling point polar organic solvents. evitachem.com Pyridine is a frequently used solvent and also acts as a base catalyst. Other solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are also employed. evitachem.comfishersci.fisigmaaldrich.com The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics. The solubility of 1,1'-Diethyl-2,2'-cyanine iodide has been tested in a 1:1 mixture of Dimethyl Formamide and Methanol (B129727). sigmaaldrich.com

Temperature: Elevated temperatures are generally required to drive the condensation reaction to completion. evitachem.com The specific temperature depends on the reactivity of the precursors and the boiling point of the solvent used. The thermal conditions facilitate the necessary bond formations and rearrangements to yield the final cyanine dye structure.

Table 1: Synthesis Parameters for 1,1'-Diethyl-2,2'-cyanine Iodide This table is interactive. You can sort and filter the data.

| Parameter | Details | Source(s) |

|---|---|---|

| Precursors | Ethyl derivatives of quinoline (e.g., quinaldinium ethyl iodide, lepidinium ethyl iodide) | evitachem.com |

| Reaction Type | Condensation | lew.ro |

| Common Solvents | Pyridine, Ethanol, Dimethyl Sulfoxide (DMSO) | evitachem.comfishersci.fi |

| Temperature | Elevated temperatures | evitachem.com |

| Product Name | 1,1'-Diethyl-2,2'-cyanine iodide (Pseudoisocyanine iodide) | nih.gov |

Strategies for Structural Modification and Analogue Synthesis

The versatility of cyanine dyes stems from the ability to systematically modify their structure to fine-tune their optical and chemical properties. acs.org These modifications can be categorized into three main strategies.

The quinoline rings in 1,1'-Diethyl-2,2'-cyanine iodide can be replaced with various other heterocyclic systems to create a wide range of cyanine dye analogues. lew.ro This structural change is a primary method for altering the dye's absorption and emission spectra. mdpi.com For instance, replacing the indolenine rings in related cyanine dyes with dimethyl-flavylium heterocycles has been explored to create new fluorophores. researchgate.net Other heterocyclic nuclei that can be incorporated include thiopyrylium (B1249539) and benzothiazole, each imparting distinct electronic and photophysical characteristics to the resulting dye. lew.romdpi.com

The polymethine chain is the conjugated bridge that connects the two heterocyclic units. Its length is a crucial determinant of the dye's color. A well-established principle, often explained by the "particle-in-a-box" model, is the "vinylene shift," where each addition of a vinyl group (-CH=CH-) to the polymethine chain results in a bathochromic (red) shift of the main absorption band by approximately 100 nm. rsc.orgunito.it

Cyanine dyes are classified based on the number of methine carbons in the chain:

Monomethine: (n=0)

Trimethine (Carbocyanine): (n=1)

Pentamethine (Dicarbocyanine): (n=2)

Heptamethine (Tricarbocyanine): (n=3)

By controlling the length of this chain, dyes can be synthesized to cover a broad spectral range from the visible to the near-infrared (NIR) regions. unito.it For example, the popular "Cy" series of dyes (e.g., Cy3, Cy5, Cy7) follows this principle, where the number indicates the count of carbon atoms in the chain, allowing for systematic tuning of their spectral properties. lumiprobe.com

Attaching various substituents to the heterocyclic rings or the polymethine chain is a powerful strategy for fine-tuning the dye's properties. mdpi.com

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) can alter the electron distribution in the molecule. mdpi.com This modification affects the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. mdpi.comnih.gov For instance, substituting Cy5 with pairs of strong electron-withdrawing groups can influence its static dipole moment. mdpi.com Placing a meso-substituted cyano (-CN) group on the polymethine chain has been shown to cause an unexpected hypsochromic (blue) shift of about 40 nm in the emission spectrum compared to the unsubstituted analogue. google.com

Solubility and Aggregation: The introduction of charged or bulky groups can significantly impact the dye's solubility and aggregation behavior. For example, adding sulfonic acid (-SO₃H) groups creates sulfonated cyanine dyes that are highly water-soluble and less prone to aggregation in aqueous media. lumiprobe.com Similarly, incorporating polyethylene (B3416737) glycol (PEG) chains can improve solubility and prevent aggregation through steric shielding. nih.gov

Functionalization: Reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters or maleimides, can be introduced to allow the dye to be covalently attached to biomolecules for use as fluorescent labels. nih.gov

Table 2: Effects of Structural Modifications on Cyanine Dyes This table is interactive. You can sort and filter the data.

| Modification Strategy | Specific Change | Effect on Properties | Source(s) |

|---|---|---|---|

| Varying Heterocycles | Replace quinoline with other rings (e.g., benzothiazole, flavylium) | Alters absorption/emission spectra | lew.romdpi.comresearchgate.net |

| Modifying Chain Length | Add a vinyl group (-CH=CH-) to the polymethine chain |

~100 nm bathochromic (red) shift per vinyl group | rsc.orgunito.it |

| Introducing Substituents | Add electron-donating or -withdrawing groups | Shifts absorption/emission wavelengths, alters dipole moment | mdpi.comnih.gov |

| Introducing Substituents | Add meso-cyano (-CN) group to the chain | ~40 nm hypsochromic (blue) shift in emission | google.com |

| Introducing Substituents | Add sulfonic acid (-SO₃H) or PEG groups | Increases water solubility, reduces aggregation | lumiprobe.comnih.gov |

| Introducing Substituents | Add reactive groups (NHS ester, maleimide) | Allows for covalent labeling of target molecules | nih.gov |

Reaction Mechanisms and Intermediate Characterization

The formation of 1,1'-Diethyl-2,2'-cyanine iodide proceeds through a series of well-defined reaction steps. The synthesis typically commences with the quaternization of a quinoline base. Specifically, the reaction involves ethyl derivatives of quinoline. evitachem.com The general mechanism involves the reaction of 1-ethyl-2-methylquinolinium iodide with 1-ethylquinolinium (B15471982) iodide in the presence of a strong base. The base abstracts a proton from the methyl group of 1-ethyl-2-methylquinolinium iodide, creating a reactive methylene (B1212753) base intermediate. This intermediate then undergoes a nucleophilic attack on the C-2 position of the 1-ethylquinolinium iodide. Subsequent elimination of a proton and rearrangement leads to the formation of the conjugated cyanine dye structure.

The reaction is typically conducted in organic solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the condensation and formation of the final product. evitachem.com The reaction progress can be monitored by observing the appearance of the characteristic deep red color of the cyanine dye.

Purification and Characterization Techniques for Synthetic Products

Post-synthesis, the crude 1,1'-Diethyl-2,2'-cyanine iodide is subjected to rigorous purification to achieve the high purity levels (typically >97-98%) required for its various applications. evitachem.comsigmaaldrich.com Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent, and upon cooling or addition of a non-solvent, the purified dye crystallizes out, leaving impurities behind in the solution.

Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed for more efficient purification, separating the desired product from byproducts and unreacted starting materials with high resolution. sigmaaldrich.com The purity of the final product is often confirmed by HPLC. sigmaaldrich.com

The characterization of the purified 1,1'-Diethyl-2,2'-cyanine iodide is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed:

UV-Visible Spectroscopy: This is a primary tool for characterizing cyanine dyes due to their strong absorption in the visible region. 1,1'-Diethyl-2,2'-cyanine iodide in ethanol exhibits a characteristic sharp absorption maximum (λmax) at approximately 524 nm. evitachem.comphotochemcad.com The molar absorptivity (ε) at this wavelength is notably high, around 54,000 L·mol⁻¹·cm⁻¹. photochemcad.comomlc.org In aqueous solutions, the monomeric form absorbs at around 525 nm and 485 nm. researchgate.netacs.org The formation of J-aggregates in aqueous solutions leads to a new, sharp absorption band at approximately 573 nm. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as COSY, NOESY, and TOCSY are powerful tools for elucidating the complex molecular structure of the dye. researchgate.net These methods have been used to identify the signals from all six aromatic protons of the dye in both its monomeric and J-aggregated forms in deuterated methanol and water. researchgate.net

Mass Spectrometry: This technique is used to confirm the molecular weight of the compound. The empirical formula for 1,1'-Diethyl-2,2'-cyanine iodide is C₂₃H₂₃IN₂. sigmaaldrich.com

The physical properties of the purified compound are also determined, such as its melting point, which is reported to be around 273 °C with decomposition. sigmaaldrich.com

| Technique | Parameter | Value | Solvent/Conditions | Reference |

| UV-Visible Spectroscopy | λmax | 524.25 nm | Ethanol | photochemcad.com |

| Molar Absorptivity (ε) | 54,000 cm⁻¹/M | Ethanol | photochemcad.comomlc.org | |

| λmax (Monomer) | 525 nm, 485 nm | Water | researchgate.netacs.org | |

| λmax (J-aggregate) | 573 nm | Water | researchgate.netacs.org | |

| Physical Property | Melting Point | 273 °C (decomposes) | N/A | sigmaaldrich.com |

| Purity (Assay) | >97% | N/A | HPLC | sigmaaldrich.com |

Spectroscopic and Photophysical Phenomena of 1,1 Diethyl 2,2 Cyanine Iodide

Electronic Transitions and Absorption Characteristics

The cyanine (B1664457) dye 1,1'-diethyl-2,2'-cyanine (B8074920) iodide, also known as pseudoisocyanine (B1232315) iodide (PIC), is notable for its distinct spectroscopic features, which are highly sensitive to its environment. evitachem.com Its electronic transitions and absorption characteristics are central to its utility in various applications, from photographic sensitization to biological probing. evitachem.comscientificlabs.co.uk

Analysis of Absorption Spectra in Various Media

The absorption spectrum of 1,1'-diethyl-2,2'-cyanine iodide is characterized by a prominent peak in the visible region, which corresponds to a π-π* electronic transition along the polymethine chain. instras.com In a monomeric state, typically observed in dilute solutions of organic solvents like ethanol (B145695) or methanol (B129727), the dye exhibits a strong absorption maximum. omlc.orggustavus.edu

In ethanol, the absorption maximum (λmax) is approximately 524 nm. evitachem.com The molar extinction coefficient (ε) at this wavelength is notably high, around 54,000 L·mol⁻¹·cm⁻¹, indicating a strong probability of light absorption. evitachem.comphotochemcad.com The absorption spectrum in ethanol also shows a shoulder at a shorter wavelength, which is a common feature for many cyanine dyes and is attributed to vibrational fine structure. omlc.org

When dissolved in water, the absorption spectrum of 1,1'-diethyl-2,2'-cyanine iodide becomes more complex due to the dye's tendency to aggregate. researchgate.netinstras.com In dilute aqueous solutions, the monomeric form is still present, showing an absorption peak around 523-525 nm. instras.comacs.org However, as the concentration increases or in the presence of salts, new absorption bands appear, which are indicative of the formation of dimers and higher-order aggregates. researchgate.netresearchgate.net

The following table summarizes the absorption maxima of 1,1'-diethyl-2,2'-cyanine iodide in different media:

| Medium | Monomer λmax (nm) | Aggregate λmax (nm) | Reference |

| Ethanol | 524 | - | evitachem.com |

| Methanol | ~525 | - | gustavus.edu |

| Water (dilute) | 523 - 525 | 485 (H-aggregate), 573 (J-aggregate) | instras.comacs.org |

Solvatochromic Behavior and Solvent Effects

Solvatochromism describes the change in a substance's color, and thus its absorption or emission spectra, with a change in solvent polarity. pradeepresearch.org The electronic transitions of 1,1'-diethyl-2,2'-cyanine iodide are influenced by the surrounding solvent molecules. acs.org

In polar solvents, the ground state of the dye can be stabilized to a different extent than the excited state, leading to a shift in the absorption maximum. mdpi.com For cyanine dyes, an increase in solvent polarity generally leads to a hypsochromic (blue) shift for H-aggregates and a bathochromic (red) shift for J-aggregates. pradeepresearch.org The monomeric form of 1,1'-diethyl-2,2'-cyanine iodide exhibits positive solvatochromism, where an increase in solvent polarity leads to a red shift in the absorption spectrum. mdpi.com This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. mdpi.com

The effect of the solvent is not limited to polarity. Specific interactions, such as hydrogen bonding between the dye and solvent molecules, can also play a significant role in altering the electronic structure and, consequently, the absorption characteristics. researchgate.net

Fluorescence and Luminescence Properties

The fluorescence of 1,1'-diethyl-2,2'-cyanine iodide is highly dependent on its aggregation state and the surrounding medium.

Emission Spectra and Quantum Yield Studies

The monomeric form of 1,1'-diethyl-2,2'-cyanine iodide in solution has a very low fluorescence quantum yield, estimated to be around 0.001. omlc.org This low quantum yield is a characteristic of many cyanine dyes and is attributed to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing. omlc.org Due to this low fluorescence, detailed emission spectra of the monomer are not always collected. omlc.org

In contrast, the J-aggregates of 1,1'-diethyl-2,2'-cyanine iodide can exhibit significantly enhanced fluorescence. acs.org This phenomenon, known as aggregation-induced emission (AIE), is a hallmark of J-aggregates. The emission from J-aggregates is characterized by a narrow band that is red-shifted with respect to the monomer absorption. acs.org

Fluorescence Quenching Mechanisms

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. For 1,1'-diethyl-2,2'-cyanine iodide, quenching can be induced by the presence of certain substances or by changes in the dye's environment. nih.gov

One notable quenching mechanism involves the interaction with salts. For instance, the addition of sodium chloride (NaCl) to a solution containing J-aggregates of 1,1'-diethyl-2,2'-cyanine iodide has been shown to quench their fluorescence. researchgate.net This quenching is attributed to the penetration of Na+ ions into the aggregate structure, which disrupts the excitonic coupling responsible for the enhanced fluorescence. researchgate.net

Furthermore, interactions with other molecules can lead to fluorescence quenching. For example, the dye's fluorescence can be quenched in the presence of certain biomolecules or chemical reagents, a property that can be exploited in sensing applications. nih.gov

Aggregation Phenomena (H- and J-Aggregates)

A defining characteristic of 1,1'-diethyl-2,2'-cyanine iodide is its ability to form self-assembled structures known as H- and J-aggregates, particularly in aqueous solutions. evitachem.compradeepresearch.org The type of aggregate formed is influenced by factors such as dye concentration, solvent polarity, temperature, and the presence of salts. researchgate.net

H-aggregates , or hypsochromic aggregates, are characterized by a blue-shifted absorption band relative to the monomer. pradeepresearch.org In the case of 1,1'-diethyl-2,2'-cyanine iodide, an absorption band around 485 nm is associated with the formation of H-aggregates. instras.comacs.org This blue shift arises from a "card-stack" arrangement of the dye molecules, where the transition dipoles are aligned parallel to each other. pradeepresearch.org

J-aggregates , or Jelley aggregates, are distinguished by a sharp, intense, and red-shifted absorption band, often referred to as the J-band. acs.orgpradeepresearch.org For 1,1'-diethyl-2,2'-cyanine iodide in water, the J-band appears at approximately 573 nm. instras.comacs.org This red shift is a result of a "head-to-tail" alignment of the transition dipoles of the dye molecules, leading to strong excitonic coupling. evitachem.compradeepresearch.org The formation of J-aggregates is a dynamic process, with the intensity of the J-band increasing over time as monomers and H-aggregates convert into the more stable J-aggregate form. instras.comacs.org

The formation and properties of these aggregates are summarized in the table below:

| Aggregate Type | Absorption Shift | Absorption Peak (in water) | Molecular Arrangement |

| H-aggregate | Blue-shifted (Hypsochromic) | ~485 nm | Card-stack |

| J-aggregate | Red-shifted (Bathochromic) | ~573 nm | Head-to-tail |

Influence of Concentration, Ionic Strength, and Temperature on Aggregation

The self-association of 1,1'-diethyl-2,2'-cyanine iodide is significantly influenced by several environmental factors, including dye concentration, ionic strength, and temperature.

Concentration: An increase in the concentration of the dye in solution directly promotes aggregation. At higher concentrations, the probability of intermolecular collisions and interactions increases, facilitating the formation of dimers and J-aggregates. acs.org

Ionic Strength: The addition of inorganic salts, which increases the ionic strength of the solution, enhances the aggregation of ionic dyes like 1,1'-diethyl-2,2'-cyanine iodide. acs.org The increased salt concentration leads to a greater screening effect or effective dielectric constant, which in turn promotes the association of the dye molecules. acs.org

Temperature: A decrease in temperature generally favors the aggregation process. Lowering the temperature reduces the kinetic energy of the dye molecules, making the attractive intermolecular forces more effective in inducing self-assembly. acs.org

These factors are crucial in controlling the equilibrium between the monomeric and aggregated forms of the dye in solution.

Spectroscopic Signatures of Aggregate Formation

The formation of aggregates of 1,1'-diethyl-2,2'-cyanine iodide is accompanied by distinct changes in its absorption spectrum. In dilute aqueous solutions, the aggregation of the dye leads to the appearance of both red- and blue-shifted absorption bands. chemicalbook.com

The most prominent spectroscopic signature of J-aggregate formation is the appearance of a new, intense, and narrow absorption band at approximately 573 nm, which is red-shifted from the monomer absorption bands. acs.orginstras.com The growth of this "J-band" occurs concurrently with a decrease in the absorption of the monomer at 525 nm and a shoulder at 485 nm. acs.orginstras.com The intensity of the J-band as a function of time often follows the shape of a reverse exponential curve. acs.orginstras.com

The table below summarizes the key absorption bands of 1,1'-diethyl-2,2'-cyanine iodide in its monomeric and aggregated forms.

| Species | Absorption Maximum (nm) | Solvent/Conditions |

| Monomer | 524.2 | Ethanol |

| Monomer | 525 | Water |

| Monomer | 485 (shoulder) | Water |

| J-aggregate | 573 | Water |

This data is compiled from multiple sources. acs.orginstras.comresearchgate.net

Photoisomerization Dynamics

1,1'-diethyl-2,2'-cyanine iodide serves as a model compound for studying ultrafast photoinduced isomerization, a fundamental process in various light-driven biological and chemical systems. acs.orgnih.govlu.se

cis-trans Isomerization Processes

Upon photoexcitation, 1,1'-diethyl-2,2'-cyanine iodide can undergo isomerization around the polymethine bridge that connects the two quinoline (B57606) rings. This process involves the conversion from the stable trans isomer to a cis isomer. Following internal conversion back to the ground state, bond-twisting motion can lead to the formation of the cis isomer. acs.org The cis isomer is known to absorb light in a similar wavelength range as the trans isomer. acs.org The quantum yield for the formation of the photoisomer has been observed to increase with decreasing excitation wavelength in related cyanine dyes. koreascience.kr

Time-Resolved Spectroscopic Investigations of Photoisomerization

The ultrafast dynamics of photoisomerization in 1,1'-diethyl-2,2'-cyanine iodide have been investigated using time-resolved spectroscopic techniques, such as time-integrated three-pulse photon-echo spectroscopy. acs.orgnih.govlu.se These studies, conducted in alcoholic solutions, have provided a detailed picture of the excited-state dynamics and the influence of solvent-solute interactions. acs.orgnih.govlu.se

Wavelength-dependent three-pulse photon-echo peak shift measurements indicate significant alterations in the reaction pathways depending on the excitation wavelength. acs.orgnih.gov This suggests that different subpopulations of molecules, with varying torsion angles, are excited at different wavelengths, leading to different rephrasing capabilities. acs.org

Excited State Processes and Energy Dissipation

The excited-state dynamics of 1,1'-diethyl-2,2'-cyanine iodide are characterized by several competing relaxation pathways. Following absorption of a photon, the molecule is promoted to an excited electronic state (S1).

A key deactivation pathway is internal conversion from the S1 state back to the ground state (S0). Studies have pointed to the existence of a direct internal conversion channel in close proximity to the Franck-Condon point of absorption. acs.orgnih.govlu.se The kinetics of this internal conversion are influenced by the solvent. The time it takes for the system to reach the conical intersection at the bottom of the excited-state potential energy surface, a process that facilitates internal conversion, has been measured to be approximately 4.9 picoseconds in methanol. acs.org

The solvent-dependent S1-S0 internal conversion time does not follow conventional viscosity dependence, suggesting that local solvent friction plays a crucial role in the isomerization kinetics. acs.orgnih.govlu.se In the region where the S0 and S1 potential energy surfaces approach each other, the conjugation along the methine bridge is broken, and the state exhibits a charge-transfer character, which significantly reduces the dipole moment for emission. acs.org The fluorescence quantum yield for 1,1'-diethyl-2,2'-cyanine iodide is consequently very low, estimated to be around 0.001. omlc.org

In the context of J-aggregates, the excited-state excitons are delocalized over multiple dye molecules, a phenomenon dependent on disorder and temperature. researchgate.net This delocalization can lead to a "collective blinking effect" due to energy exchange between the chromophores. researchgate.net

Triplet State Formation and Decay

The formation of the excited triplet state (T₁) of 1,1'-diethyl-2,2'-cyanine iodide occurs primarily through intersystem crossing (ISC) from the first excited singlet state (S₁). This process, which involves a change in spin multiplicity, is typically inefficient for organic molecules. However, in the case of 1,1'-diethyl-2,2'-cyanine iodide, the presence of the iodide counter-ion introduces a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which mixes the singlet and triplet states, thereby increasing the probability of the S₁ → T₁ transition. acs.orgcapes.gov.br Studies on other iodo-substituted cyanine and anthracene (B1667546) dyes have confirmed that the presence of iodine accelerates intersystem crossing to the picosecond domain. acs.orgcapes.gov.br

Once formed, the triplet state can decay through several mechanisms. These include non-radiative decay back to the ground state or energy transfer to other molecules. A particularly important decay route in the presence of atmospheric oxygen is the energy transfer to ground-state triplet oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂). acs.org Direct radiative decay from the triplet state to the singlet ground state, known as phosphorescence, is generally weak for cyanine dyes in fluid solutions at room temperature. The triplet state properties are critical as they are a prerequisite for photosensitization processes like singlet oxygen generation.

Table 1: Triplet State Formation and Decay Parameters Note: Specific experimental values for 1,1'-diethyl-2,2'-cyanine iodide are not extensively documented in publicly available literature. The table describes the key parameters and influencing factors.

| Parameter | Description | Influencing Factors for 1,1'-Diethyl-2,2'-cyanine iodide |

|---|---|---|

| Triplet Quantum Yield (ΦT) | The fraction of absorbed photons that result in the formation of a triplet state molecule. It is equivalent to the intersystem crossing quantum yield (ΦISC). | Expected to be enhanced by the internal heavy-atom effect of the iodide counter-ion. However, it competes with rapid internal conversion (isomerization), likely resulting in a low overall yield. |

| Triplet Lifetime (τT) | The average time the molecule spends in the triplet state before decaying. | Shortened by the heavy-atom effect and efficient quenching by molecular oxygen. acs.org |

| Decay Pathways | Mechanisms by which the triplet state returns to the ground state. | Primarily non-radiative decay and energy transfer to molecular oxygen. Phosphorescence is typically negligible in solution. |

Intersystem Crossing and Internal Conversion Pathways

Following photoexcitation to the S₁ state, 1,1'-diethyl-2,2'-cyanine iodide deactivates primarily through two competing non-radiative channels: internal conversion (IC) and intersystem crossing (ISC). The sum of the quantum yields for all decay processes must equal one (Φf + ΦIC + ΦISC = 1). Given the very low fluorescence quantum yield (Φf ≈ 0.001), it is clear that the combined efficiency of internal conversion and intersystem crossing is approximately 99.9%. omlc.org

Intersystem Crossing (ISC): As discussed, this pathway populates the triplet state and is facilitated by the heavy iodide counter-ion. The efficiency of ISC (ΦISC) dictates the potential of the dye to act as a photosensitizer. For many cyanine dyes, even with a heavy-atom effect, ISC is often not the dominant non-radiative pathway. acs.org

Internal Conversion (IC): For flexible molecules like cyanine dyes, internal conversion is an extremely efficient deactivation channel. This process is a radiationless transition between states of the same spin multiplicity (S₁ → S₀). The primary mechanism for this high efficiency in cyanine dyes is typically trans-cis photoisomerization around the polymethine chain. The molecule absorbs a photon in its stable trans-form, undergoes rotation to a cis-form in the excited state, and then rapidly decays non-radiatively to the ground state, where it can isomerize back to the trans-form. This rapid isomerization competes directly and effectively with both fluorescence and intersystem crossing, often making it the principal decay route.

Table 2: Competing Non-Radiative Decay Pathways

| Pathway | Process | Significance for 1,1'-Diethyl-2,2'-cyanine iodide |

|---|---|---|

| Internal Conversion (IC) | S1 → S0 non-radiative transition. | Highly efficient, primarily driven by photoisomerization. Likely the dominant decay pathway, accounting for a large fraction of the de-excitation events. |

| Intersystem Crossing (ISC) | S1 → T1 non-radiative transition. | Efficiency is enhanced by the iodide counter-ion (heavy-atom effect). This pathway is essential for populating the triplet state but must compete with the very rapid internal conversion process. acs.org |

Singlet Oxygen Generation and Quenching Mechanisms

The ability of a dye to generate singlet oxygen (¹O₂), a highly reactive oxygen species, is entirely dependent on the successful formation and subsequent quenching of its triplet state by molecular oxygen. nih.gov This process classifies the dye as a photosensitizer.

Singlet Oxygen Generation: The mechanism involves the transfer of energy from the T₁ state of the dye to the ground state of oxygen (³O₂), which is naturally a triplet. The process, known as Type II photosensitization, can be represented as:

T₁(dye) + ³O₂(ground state) → S₀(dye) + ¹O₂(excited state)

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). This value is a product of the triplet state quantum yield (ΦT) and the efficiency of the energy transfer to oxygen. While specific ΦΔ values for 1,1'-diethyl-2,2'-cyanine iodide are not readily found, studies on similar iodinated cyanine dyes report low quantum yields, often less than 0.1. researchgate.net This suggests that while the heavy atom does promote ISC, the triplet yield is likely modest and/or the triplet lifetime is too short for highly efficient energy transfer to oxygen.

Quenching Mechanisms: Fluorescence quenching refers to any process that decreases the fluorescence intensity. In the context of singlet oxygen, "quenching" can describe two phenomena. First is the quenching of the dye's triplet state by molecular oxygen, which results in the generation of singlet oxygen. Second are processes that reduce the yield of singlet oxygen. One such mechanism is self-quenching, which occurs at high concentrations of the dye. nih.gov At high concentrations, dye molecules can aggregate or form complexes that provide alternative, rapid de-excitation pathways, reducing the population of excited triplet states available to sensitize oxygen. nih.gov

Table 3: Singlet Oxygen Generation and Quenching

| Phenomenon | Description | Relevance to 1,1'-Diethyl-2,2'-cyanine iodide |

|---|---|---|

| Singlet Oxygen Generation | Energy transfer from the dye's triplet state to ground-state molecular oxygen. | The compound can act as a photosensitizer due to the heavy-atom-enhanced ISC. acs.orgchemimpex.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of singlet oxygen generation per absorbed photon. | Expected to be low, as is common for many iodinated cyanine dyes, likely in the range of < 0.1. researchgate.net |

| Quenching Mechanisms | Processes that deactivate excited states or reduce the yield of singlet oxygen. | The primary productive quenching is by molecular oxygen. Self-quenching at high concentrations can occur, leading to a lower singlet oxygen yield. nih.gov |

Computational and Theoretical Investigations of 1,1 Diethyl 2,2 Cyanine Iodide

Quantum Mechanical Models for Electronic Structure

Simple quantum mechanical models have proven to be valuable tools in understanding the electronic behavior of cyanine (B1664457) dyes like 1,1'-diethyl-2,2'-cyanine (B8074920) iodide. These models, while simplified, provide a foundational understanding of the electronic transitions that give rise to the characteristic colors of these compounds.

Particle-in-a-Box Model Applications and Limitations

The particle-in-a-box model is a fundamental quantum mechanical concept that has been successfully applied to approximate the absorption wavelengths of cyanine dyes. acs.orged.gov In this model, the π-electrons of the conjugated chain are treated as "free" electrons confined within a one-dimensional box. libretexts.org The length of this box is related to the length of the conjugated system. tsijournals.com For 1,1'-diethyl-2,2'-cyanine iodide, the π-electrons are delocalized across the methine bridge connecting the two quinoline (B57606) rings.

The energy levels of the electrons are quantized and can be calculated using the Schrödinger equation for a particle in a box. libretexts.org The absorption of light corresponds to the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorption (λmax) can then be estimated from the energy difference between these two levels. tsijournals.com

However, the particle-in-a-box model is an approximation and has its limitations. It assumes a constant potential energy along the chain, which is a simplification of the actual molecular environment. libretexts.org This can lead to discrepancies between theoretical predictions and experimental data. tsijournals.com Despite its simplicity, the model provides a good qualitative understanding of the relationship between the length of the conjugated chain and the absorption wavelength in cyanine dyes. acs.orged.gov

| Experimental λmax (nm) | Calculated λmax (nm) - Model 1 | Calculated λmax (nm) - Model 2 |

|---|---|---|

| 524.2 omlc.org | 530.55 gac.edu | 467.63 gac.edu |

Free Electron Model Approximations

The free electron model is closely related to the particle-in-a-box model and is another simplified approach to describe the electronic structure of conjugated systems. ung.edu It also treats the π-electrons as being free to move along the conjugated chain. ung.edu This model can be used to calculate the maximum absorption wavelength and the corresponding energy of the electronic transition. chegg.com

For 1,1'-diethyl-2,2'-cyanine iodide, the number of π-electrons and the length of the conjugated path are key parameters in the free electron model calculation. gustavus.edu The model can be refined by introducing an empirical parameter to account for the influence of the end groups (the quinoline rings in this case). gustavus.edu While still an approximation, the free electron model offers a reasonable prediction of the absorption spectra of cyanine dyes. gustavus.edu

Density Functional Theory (DFT) and Ab Initio Calculations

More sophisticated computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate and detailed description of the electronic structure and properties of 1,1'-diethyl-2,2'-cyanine iodide. These methods are crucial for designing new dyes with tailored properties for various applications. rug.nl

Prediction of Molecular Geometry and Electronic Transitions

DFT and ab initio methods can be used to predict the optimized molecular geometry of 1,1'-diethyl-2,2'-cyanine iodide in its ground and excited states. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, these methods can accurately predict electronic transitions, including the energy and intensity of absorption bands. This allows for a direct comparison with experimental UV-Vis absorption spectra. For instance, calculations can determine the energy difference between the HOMO and LUMO, which corresponds to the main absorption band.

Calculation of Spectroscopic Parameters

Beyond predicting absorption wavelengths, DFT and ab initio methods can calculate a range of other spectroscopic parameters. These include:

Molar Extinction Coefficient: A measure of how strongly the molecule absorbs light at a given wavelength. Experimental values for 1,1'-diethyl-2,2'-cyanine iodide have been reported as approximately 54,000 cm⁻¹/M at 524.2 nm in ethanol (B145695). omlc.orgphotochemcad.com

Oscillator Strength: A dimensionless quantity that represents the probability of an electronic transition.

Vibrational Frequencies: These calculations can help in the interpretation of infrared (IR) and Raman spectra.

These calculated parameters provide a deeper understanding of the photophysical behavior of the molecule and can be used to rationalize experimental observations.

Semi-Empirical Methods for Photophysical Property Prediction

Semi-empirical methods offer a compromise between the simplicity of models like the particle-in-a-box and the computational cost of high-level ab initio calculations. gustavus.edu These methods use a combination of theoretical principles and experimental data to approximate molecular properties.

For 1,1'-diethyl-2,2'-cyanine iodide, semi-empirical methods can be employed to calculate its electronic spectrum and explore its molecular orbitals. gustavus.edu For example, software like HyperChem can be used to perform such calculations. gac.edu While not as accurate as DFT or ab initio methods, semi-empirical approaches can provide valuable qualitative insights and are particularly useful for screening large numbers of molecules or studying large molecular systems where more rigorous methods would be computationally prohibitive.

| Property | Experimental Value | Calculated Value (Method) |

|---|---|---|

| λmax (nm) | 524.2 (in ethanol) omlc.org | 467.63 (HyperChem) gac.edu |

| Molar Extinction Coefficient (cm⁻¹/M) | 54,000 (at 524.2 nm in ethanol) omlc.orgphotochemcad.com | N/A |

Molecular Dynamics Simulations of Aggregation and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the spontaneous self-assembly and intermolecular interactions of 1,1'-diethyl-2,2'-cyanine iodide, commonly known as pseudoisocyanine (B1232315) (PIC), at an atomistic level. These simulations provide insights into the structural and thermodynamic driving forces behind the formation of J- and H-aggregates, which are crucial to the dye's unique optical properties.

Atomistic MD simulations have been performed on cyanine dyes, including PIC, to model their behavior in aqueous solutions. nih.gov These studies typically employ force fields like the general AMBER force field (GAFF), which is optimized to describe the complex interactions of these ionic molecules. nih.gov Simulations are often run in the NPT ensemble, maintaining constant numbers of atoms, pressure, and temperature to mimic experimental conditions. nih.gov

Research using these methods has demonstrated that cyanine dyes like PIC spontaneously organize into stacked structures even at dilute concentrations. nih.gov The thermodynamics of this self-assembly process can be quantified by calculating the potential of mean force (PMF) for the formation of dimers, trimers, and larger n-mers. From the PMF, the free energies of association are determined. For the dimerization of ionic cyanine dyes, binding free energies have been reported in the range of 8 to 15 kBT, which is consistent with typical values for the aggregation of ionic chromonic systems. nih.gov

The simulations reveal the specific structural arrangements of the molecules within an aggregate. For pseudoisocyanine chloride (PIC), the simulations show the formation of H-aggregate stacks. These assemblies are not perfectly ordered and can feature structural complexities, including "shift" and "Y-junction" defects, where the molecular stacking pattern is disrupted. nih.gov The analysis of these simulations provides a detailed picture of the dye-dye interactions and the role of the surrounding solvent in stabilizing the aggregate structures. nih.govnih.gov

| Parameter | Finding from MD Simulations | Reference |

| Simulation Method | Atomistic MD with AMBER force field in aqueous solution. | nih.gov |

| Observed Phenomenon | Spontaneous self-assembly and organization into stacked structures. | nih.gov |

| Thermodynamics | Binding free energies for dimerization calculated to be 8-15 kBT. | nih.gov |

| Aggregate Structure for PIC | Formation of H-aggregate stacks with shift and Y-junction defects. | nih.gov |

Correlation and Discrepancies between Theoretical Predictions and Experimental Observations

The relationship between theoretical predictions and experimental data for 1,1'-diethyl-2,2'-cyanine iodide is complex, with different computational models offering varying levels of accuracy. While simple models can capture general trends, more sophisticated methods often struggle to reproduce experimental spectra with high fidelity, a known challenge for cyanine dyes. nih.gov

Particle-in-a-Box Model: A foundational approach, the "particle-in-a-box" model, is often used to rationalize the absorption spectra of conjugated dye systems. ajuronline.orggac.edu This model treats the π-electrons as being confined to the length of the conjugated chain. It successfully predicts the general trend observed experimentally: as the length of the polymethine chain increases, the wavelength of maximum absorption (λmax) shifts to a longer wavelength (a red shift). nih.govtruman.edu However, this model is too simplistic to be quantitatively accurate. It fails to account for the fine structure often seen in the dye's absorption spectrum, which arises from vibronic coupling, and its predictions for λmax values can deviate significantly from experimental measurements. ajuronline.orggac.edu

Quantum Mechanical Methods: More advanced quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic excited states and absorption spectra of molecules. nih.gov However, for cyanine dyes, standard TD-DFT approaches exhibit a systematic and significant failure. They consistently underestimate the experimental absorption wavelengths, a discrepancy that persists across different computational protocols. nih.gov To align the theoretical and experimental spectra, a corrective energy offset is often required. nih.gov

Semi-empirical methods have also been employed to calculate the spectral properties of cyanine dyes. While computationally less demanding, these methods also show notable discrepancies when compared to experimental data. gac.edulibretexts.org For instance, a study comparing experimental λmax with values calculated using HyperChem software showed a significant difference. gac.edu

In contrast, highly correlated wave function-based approaches can provide much more accurate transition energies for cyanine systems. However, these methods are computationally intensive and are generally not feasible for the large, real-world dye molecules used in most applications. nih.gov This highlights a major challenge in computational chemistry: finding a method that is both accurate and computationally tractable for predicting the optical properties of cyanine dyes. nih.gov

| Method | Predicted λmax (nm) for 1,1'-diethyl-2,2'-cyanine iodide | Experimental λmax (nm) | Key Discrepancy | Reference |

| Particle-in-a-Box | Qualitative prediction, not quantitative value. | ~524-531 | Fails to predict absolute λmax and spectral fine structure. | ajuronline.orggac.edu |

| HyperChem (Semi-Empirical) | 467.63 | 530.55 | Significant underestimation of the absorption maximum. | gac.edu |

| TD-DFT | Systematic underestimation | ~524 | Yields a large, systematic error for cyanine dyes. | nih.gov |

| Experimental (Ethanol) | N/A | 524.25 | N/A | photochemcad.com |

| Experimental (Methanol) | N/A | 530.55 | N/A | gac.edu |

Advanced Spectroscopic and Structural Characterization Techniques

UV/Visible and Fluorescence Spectroscopy for Detailed Analysis

UV/Visible absorption spectroscopy is a fundamental tool for studying 1,1'-diethyl-2,2'-cyanine (B8074920) iodide. In a monomeric state, typically in ethanol (B145695), the dye exhibits a strong absorption maximum (λmax) at approximately 524 nm, with a high molar absorptivity (ε) of about 54,000 L·mol⁻¹·cm⁻¹. evitachem.comomlc.orgphotochemcad.com This absorption is responsible for its characteristic color. The absorption spectrum can be influenced by the solvent and concentration. ajuronline.org

A key feature of 1,1'-diethyl-2,2'-cyanine iodide is its propensity to form J-aggregates in aqueous solutions, which dramatically alters its UV/Visible spectrum. researchgate.netinstras.com The formation of these aggregates is marked by the appearance of a new, sharp, and red-shifted absorption band, known as the J-band, at around 573 nm. researchgate.netinstras.com This is accompanied by a decrease in the monomer absorption bands at approximately 525 nm and 485 nm. researchgate.netinstras.com The formation of J-aggregates is dependent on factors such as concentration, temperature, and solvent polarity. researchgate.netacs.org

The fluorescence properties of 1,1'-diethyl-2,2'-cyanine iodide are also of interest. While the monomeric form has a very low fluorescence quantum yield, estimated to be around 0.001, the J-aggregates can exhibit enhanced fluorescence. omlc.org This property makes the dye useful as a fluorescent probe in various applications, including biological imaging. evitachem.com

| Condition | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Notes |

| Monomer in Ethanol | ~524 nm evitachem.comomlc.orgphotochemcad.com | ~54,000 L·mol⁻¹·cm⁻¹ evitachem.comomlc.org | --- |

| J-aggregate in Water | ~573 nm researchgate.netinstras.com | Not typically reported | Accompanied by a decrease in monomer absorption at ~525 nm and ~485 nm. researchgate.netinstras.com |

Time-Resolved Absorption and Emission Spectroscopy

Time-resolved spectroscopic techniques provide insights into the dynamic processes that occur after the absorption of light. For 1,1'-diethyl-2,2'-cyanine iodide, these methods are crucial for understanding the formation and excited-state dynamics of both the monomer and its aggregates.

Time-resolved absorption studies have been employed to monitor the kinetics of J-aggregate formation. By observing the temporal evolution of the absorption bands, researchers can follow the transition from monomers to aggregates. The growth of the J-band at 573 nm and the simultaneous decay of the monomer bands provide information about the rate of aggregation. researchgate.netinstras.com

Picosecond time-resolved fluorescence spectroscopy has been used to measure the fluorescence lifetimes of polymethine dyes, including relatives of 1,1'-diethyl-2,2'-cyanine iodide. omlc.org These studies reveal the timescales of excited-state relaxation processes. The low fluorescence quantum yield of the monomer suggests that non-radiative decay pathways are dominant. omlc.org In contrast, the J-aggregates can exhibit different excited-state dynamics, which can be probed by time-resolved emission spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure and dynamics of 1,1'-diethyl-2,2'-cyanine iodide in different environments.

1D and 2D NMR for Structural Elucidation and Conformational Analysis

One-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for determining the precise chemical structure and conformation of organic molecules. ruc.dkomicsonline.org For 1,1'-diethyl-2,2'-cyanine iodide, proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide information about the chemical environment of each atom in the molecule. researchgate.net

In a monomeric state, such as in deuterated methanol (B129727), the NMR spectra can be fully assigned, identifying all the aromatic protons. researchgate.net 2D NMR experiments like COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and TOCSY (Total Correlation Spectroscopy) are particularly useful for resolving complex spectral regions and establishing through-bond and through-space connectivities between protons. researchgate.netresearchgate.net This allows for a detailed conformational analysis of the dye cation.

NMR Studies of Aggregation Dynamics

NMR spectroscopy is also employed to study the aggregation process of 1,1'-diethyl-2,2'-cyanine iodide. When the dye forms J-aggregates in deuterated water, significant changes are observed in the NMR spectra. researchgate.net New sets of proton peaks appear, indicating substantial structural alterations upon aggregation. researchgate.net The changes in chemical shifts and the appearance of new signals provide insights into the intermolecular interactions and the specific arrangement of the dye molecules within the aggregate structure. researchgate.netacs.org

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. arxiv.orgkhwarizmi.orgforcetechnology.com Single-crystal X-ray analysis of 1,1'-diethyl-2,2'-cyanine iodide has provided a detailed picture of its solid-state structure.

The compound crystallizes in the monoclinic space group P2₁/c. iucr.org The crystal structure reveals that the dye cation adopts a skewed conformation, with the two quinoline (B57606) rings being roughly planar but twisted relative to each other by a dihedral angle of 41°. iucr.org In the crystal, the dye cations are stacked in a face-to-face manner, forming a double linear array. iucr.org This specific arrangement is believed to be responsible for the intense, sharp J-absorption band observed in powder samples. iucr.org The analysis also suggests a charge-transfer interaction between the dye cation and the iodide anion. iucr.org

| Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle between Quinoline Rings |

| Monoclinic iucr.org | P2₁/c iucr.org | a = 10.787 Å, b = 11.626 Å, c = 16.484 Å, β = 107.48° iucr.org | 41° iucr.org |

Diffuse Reflectance Spectroscopy for Adsorbed States

Diffuse reflectance spectroscopy is a technique used to study the optical properties of materials in a powdered or adsorbed state. For 1,1'-diethyl-2,2'-cyanine iodide, this method is particularly relevant for investigating its behavior when adsorbed onto surfaces, such as silver halide grains in photographic emulsions.

Studies have shown that the J- and H-aggregate bands, which are important in photographic sensitization, can be related to the crystal transitions observed in the solid state. aip.org Diffuse reflectance measurements on powder samples of the dye have been used to observe the characteristic J-absorption band, which is attributed to the linear array of dye cations in the crystal lattice. iucr.orgaip.org This technique allows for the characterization of the aggregated states of the dye in environments that mimic their practical applications.

Light Scattering Techniques for Aggregate Size and Morphology

Light scattering techniques are powerful non-invasive methods for characterizing the size, molar mass, and shape of macromolecules and colloidal particles in solution. These techniques are particularly valuable for studying the aggregation phenomena of 1,1'-Diethyl-2,2'-cyanine iodide, providing insights into the dimensions and morphology of the resulting J-aggregates. The two primary light scattering techniques employed for this purpose are Static Light Scattering (SLS) and Dynamic Light Scattering (DLS).

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution at various angles. wikipedia.orgunchainedlabs.com The intensity of the scattered light is directly proportional to the molar mass and concentration of the scattering particles. wikipedia.org For particles with dimensions comparable to or larger than the wavelength of the incident light, the angular dependency of the scattered intensity provides information about the particle's size, specifically the radius of gyration (Rg), which is a measure of the root-mean-square distance of the object's parts from its center of mass. wikipedia.org By measuring the scattered intensity at different concentrations, one can also determine the second virial coefficient (A2), which describes the interactions between the particles and the solvent. wikipedia.org

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in the intensity of scattered light over very short time scales (microseconds). scispace.comkoreascience.kr These fluctuations are caused by the Brownian motion of the particles in the solution. scispace.com Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing the correlation of the intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. scispace.com DLS is highly sensitive to the presence of large aggregates and is an excellent tool for determining the size distribution of particles in a sample. wikipedia.org

Research into the aggregation of 1,1'-Diethyl-2,2'-cyanine (PIC) has utilized light scattering to elucidate the structure and formation process of its J-aggregates. Time-resolved light scattering studies on the chloride salt of the same cation have revealed that the self-assembly process follows a monomer addition mechanism, analogous to chain-growth polymerization. rsc.org These investigations demonstrated that once the aggregation process is initiated, the J-aggregates grow to a consistent final length of approximately 650 nm. rsc.org

Although specific DLS data for 1,1'-Diethyl-2,2'-cyanine iodide is not extensively published, the technique has been widely applied to other cyanine (B1664457) dyes that also form J-aggregates, confirming the formation of nanoparticles and providing their average hydrodynamic diameters. These studies show that cyanine aggregate suspensions are often polydisperse and can exhibit multiple size populations. acs.org

The following table summarizes research findings on the size and morphology of 1,1'-Diethyl-2,2'-cyanine iodide aggregates and related cyanine dyes.

| Parameter | Value | Method | Compound | Reference |

| Final Aggregate Length | 650 nm | Time-resolved Light Scattering | Pseudoisocyanine (B1232315) Chloride | rsc.org |

| Average Fiber Width | 2.89 nm | Cryo-TEM | Pseudoisocyanine Iodide | nih.gov |

| Average Hydrodynamic Diameter | ~73 nm | Dynamic Light Scattering | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI) | acs.org |

| Average Hydrodynamic Diameter | ~38 nm | Dynamic Light Scattering | 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate (DiD) | acs.org |

Applications of 1,1 Diethyl 2,2 Cyanine Iodide in Specialized Fields

Materials Science and Optoelectronics

In the realm of materials science and optoelectronics, 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide is valued for its strong light absorption and its capacity to self-assemble into structures with tailored optical properties. These characteristics make it a candidate for applications ranging from classical photography to modern laser and photovoltaic technologies.

Sensitizers in Photography and Imaging Systems

Historically, one of the most significant applications of 1,1'-Diethyl-2,2'-cyanine iodide has been as a spectral sensitizer (B1316253) in silver halide-based photographic emulsions. chemimpex.comchemicalbook.comscientificlabs.co.uk Silver halide crystals are inherently sensitive only to blue and ultraviolet light. The addition of sensitizing dyes like 1,1'-Diethyl-2,2'-cyanine iodide extends the spectral sensitivity of the emulsion into the green and red regions of the visible spectrum, a process crucial for the development of panchromatic films. acs.org

The mechanism of sensitization involves the adsorption of the dye molecules onto the surface of the silver halide grains. Upon exposure to light of a wavelength absorbed by the dye, an electron is excited within the dye molecule. This excited electron is then transferred to the conduction band of the silver halide crystal, initiating the formation of a latent image, which is later developed into a visible silver image.

A key feature of 1,1'-Diethyl-2,2'-cyanine iodide in this context is its propensity to form J-aggregates on the surface of the silver halide crystals. researchgate.netphotochemcad.com J-aggregates are one-dimensional, ordered assemblies of dye molecules characterized by a sharp, intense, and red-shifted absorption band (the J-band) compared to the absorption of the monomeric dye. researchgate.netphotochemcad.com The formation of these aggregates is highly dependent on factors such as dye concentration, the composition of the solvent, and the nature of the substrate. The appearance and growth of the J-aggregate band, typically around 573 nm, occur simultaneously with a decrease in the absorption of the monomer at approximately 525 nm and another species at 485 nm. photochemcad.com The unique, narrow absorption of the J-aggregate allows for very efficient light harvesting and subsequent energy transfer to the silver halide, making it a highly effective spectral sensitizer.

| Species | Absorption Maximum (λmax) | Solvent/State |

| Monomer | ~525 nm | Ethanol (B145695) |

| J-aggregate | ~573 nm | Aqueous solution/on Ag-halide |

This table summarizes the characteristic absorption maxima for the monomeric and J-aggregated forms of 1,1'-Diethyl-2,2'-cyanine iodide.

Laser Dyes and Active Media in Laser Technology

Cyanine (B1664457) dyes, in general, are an important class of compounds used as active media in dye lasers due to their high fluorescence quantum yields and broad tunability. While specific performance data for 1,1'-Diethyl-2,2'-cyanine iodide as a laser dye is not extensively documented in publicly available literature, its inclusion in resources like the "Kodak Laser Dyes" catalog suggests its relevance in this field. sigmaaldrich.com

The fundamental principle of a dye laser involves dissolving the dye in a suitable solvent and pumping it with an external light source, such as a flashlamp or another laser. The dye molecules absorb the pump light, become electronically excited, and then emit coherent light through stimulated emission. The broad absorption and emission spectra of cyanine dyes allow the laser output to be tuned over a range of wavelengths.

For 1,1'-Diethyl-2,2'-cyanine iodide, its absorption maximum in ethanol is around 524 nm. sigmaaldrich.comomlc.org However, its fluorescence quantum yield is noted to be quite low, estimated at 0.001, which may limit its efficiency as a laser dye. The tendency of cyanine dyes to undergo photoisomerization can also impact their performance and photostability in a laser cavity. Despite these potential limitations, its strong absorption characteristics have made it a subject of interest in photochemical studies.

Role in Photovoltaic Devices and Dye-Sensitized Solar Cells

The strong light-absorbing properties of 1,1'-Diethyl-2,2'-cyanine iodide and its ability to inject electrons into semiconductor materials make it a candidate for use in photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). DSSCs are a type of photoelectrochemical cell that mimics natural photosynthesis.

In a typical DSSC, a monolayer of dye molecules is adsorbed onto a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). The dye absorbs incident sunlight, leading to the excitation of an electron. This excited electron is then injected into the conduction band of the TiO₂, from where it travels through an external circuit to the counter electrode. The oxidized dye molecule is subsequently regenerated by a redox mediator in an electrolyte solution.

Development of Photorefractive Materials

The development of photorefractive materials is an area of intense research due to their potential applications in holographic data storage, optical image processing, and real-time optical interferometry. The photorefractive effect is a reversible change in the refractive index of a material induced by a non-uniform illumination. This effect arises from the photogeneration of charge carriers, their transport, and subsequent trapping, which creates an internal electric field that modulates the refractive index via the electro-optic effect.

For a material to be photorefractive, it must possess both photo-conductivity and electro-optic properties. Typically, photorefractive materials are created by doping a polymer or an inorganic crystal with a photosensitizer, a charge-transporting agent, and a nonlinear optical chromophore.

Despite extensive searches of scientific literature, there is no significant documentation to suggest that 1,1'-Diethyl-2,2'-cyanine iodide is commonly used in the development of photorefractive materials. While its photo-excitable nature might suggest a potential role as a photosensitizer, its specific application in this specialized field is not well-established in available research.

Analytical Chemistry and Sensor Development

In analytical chemistry, the distinct spectral properties of 1,1'-Diethyl-2,2'-cyanine iodide, including its strong absorption and fluorescence characteristics, are harnessed for the development of spectroscopic probes and sensors.

Use as Spectroscopic Probes in Non-Biological Assays

1,1'-Diethyl-2,2'-cyanine iodide serves as a valuable spectroscopic probe in various non-biological analytical assays. Its utility stems from the sensitivity of its absorption and fluorescence spectra to the local environment.

One notable application is its use as an absorber in a method to correct fluorescence excitation-emission matrices (EEMs). chemicalbook.comscientificlabs.co.uk EEMs are powerful tools for analyzing complex mixtures, but they can be distorted by instrumental artifacts. By using a well-characterized absorber like 1,1'-Diethyl-2,2'-cyanine iodide, these distortions can be corrected, leading to more accurate and reliable analytical results.

Furthermore, the aggregation behavior of 1,1'-Diethyl-2,2'-cyanine iodide is highly sensitive to factors such as solvent polarity, ionic strength, and the presence of certain analytes. This sensitivity can be exploited for sensing applications. While many studies on cyanine-based sensors focus on biological targets, the principles are applicable to non-biological systems. For instance, the interaction of the dye with different metal ions or other small molecules can lead to measurable changes in its absorption or fluorescence spectrum, forming the basis of a detection method. Although specific examples of 1,1'-Diethyl-2,2'-cyanine iodide as a primary sensing element for non-biological targets are not abundant, its well-documented photophysical properties make it a useful model compound for developing new sensing strategies.

| Photophysical Property | Value | Solvent |

| Absorption Maximum (λmax) | 524.25 nm | Ethanol |

| Molar Extinction Coefficient (ε) | 54,000 M⁻¹cm⁻¹ | Ethanol |

| Fluorescence Quantum Yield (Φf) | ~0.001 | - |

This table presents key photophysical properties of monomeric 1,1'-Diethyl-2,2'-cyanine iodide. sigmaaldrich.com

Derivatization Reagents for Analytical Detection